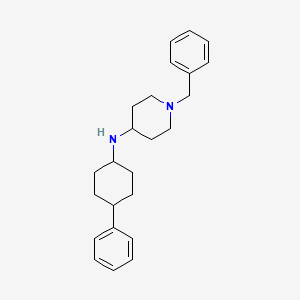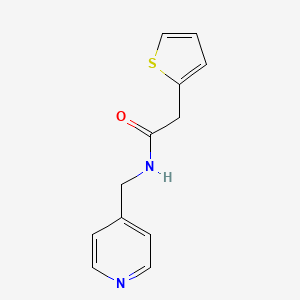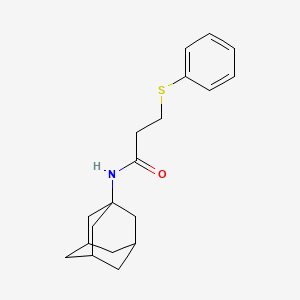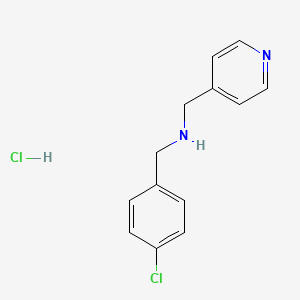
1-(5-chloro-2-pyridinyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-chloro-2-pyridinyl)-3-(3-methylbenzyl)-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CP-544326 and belongs to the class of pyrrolidine-2,5-diones.
Mecanismo De Acción
CP-544326 acts as a competitive antagonist of mGluR5 by binding to the receptor's allosteric site. This leads to a decrease in the receptor's activity, which in turn reduces the release of neurotransmitters such as glutamate. The reduction in glutamate release has been linked to the compound's anxiolytic and antidepressant effects. CP-544326 has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
CP-544326 has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to reduce anxiety and depression-like behaviors, as well as drug-seeking behavior. It has also been shown to inhibit the growth and proliferation of cancer cells. The compound has been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CP-544326 is its selectivity for mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. The compound's low toxicity and good pharmacokinetic properties also make it suitable for in vivo studies. However, the compound's synthesis can be challenging, and its high cost may limit its use in some research settings.
Direcciones Futuras
There are several directions for future research on CP-544326. One area of interest is the compound's potential as a treatment for various neuropsychiatric disorders, including anxiety, depression, and addiction. Further studies are needed to determine the compound's efficacy and safety in humans. CP-544326's potential as an anticancer agent also warrants further investigation, particularly in combination with other chemotherapeutic agents. Finally, the development of more efficient and cost-effective synthesis methods for CP-544326 could increase its accessibility for research purposes.
Conclusion:
CP-544326 is a promising compound with potential applications in various scientific research fields. Its selectivity for mGluR5 and low toxicity make it a useful tool for studying the role of this receptor in various physiological and pathological processes. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications.
Métodos De Síntesis
CP-544326 can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 3-methylbenzylamine to form an intermediate. The intermediate is then reacted with ethyl acetoacetate to yield the final product. The purity of the compound can be improved through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
CP-544326 has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. It has been found to act as a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes. CP-544326 has been shown to inhibit the activity of mGluR5 in the brain, leading to a reduction in anxiety, depression, and drug-seeking behavior. It has also been investigated as a potential treatment for cancer due to its ability to inhibit the growth and proliferation of cancer cells.
Propiedades
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-11-3-2-4-12(7-11)8-13-9-16(21)20(17(13)22)15-6-5-14(18)10-19-15/h2-7,10,13H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPADITJCSVZUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS*,8aR*)-6-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5365666.png)


![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5365680.png)

![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5365704.png)
![4-[3-(methoxymethyl)pyrrolidin-1-yl]-7-(1H-pyrazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5365712.png)
![3-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5365718.png)
![1,3-benzodioxol-5-yl(1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}piperidin-3-yl)methanone](/img/structure/B5365723.png)
![2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5365724.png)
![4-(4,4-difluoropiperidin-1-yl)-N-(2-methoxyethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5365735.png)

![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5365761.png)